3-Methyl-5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride

Description

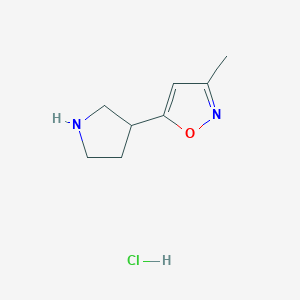

3-Methyl-5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride (IUPAC name: 3-methyl-5-pyrrolidin-3-yl-1,2-oxazole hydrochloride) is a heterocyclic compound featuring a 1,2-oxazole core substituted with a methyl group at position 3 and a pyrrolidin-3-yl group at position 5, combined with a hydrochloride counterion. Its molecular formula is C₈H₁₂ClN₃O, with a molecular weight of 189.65 g/mol . The compound is air-sensitive and typically handled under inert conditions .

Synthetically, it is accessible via cyclization reactions involving β-enamino ketoesters and hydroxylamine hydrochloride, a method shared with other 1,2-oxazole derivatives .

Properties

IUPAC Name |

3-methyl-5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6-4-8(11-10-6)7-2-3-9-5-7;/h4,7,9H,2-3,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABKMXCKKHRWXGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C2CCNC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-pyrrolidinone with methyl isocyanate in the presence of a base to form the oxazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole or pyrrolidine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated derivatives.

Scientific Research Applications

3-Methyl-5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocycle Variations

3-Methyl-5-(2-methyl-pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride (C₈H₁₄ClN₃O):

3-Ethyl-5-piperidin-2-yl-1,2-oxazole;hydrochloride (C₁₀H₁₆ClN₂O):

Substituent Variations

- Piperidine substitution offers a distinct spatial orientation for target engagement compared to pyrrolidine .

- 5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride: Triazole core introduces additional nitrogen atoms, boosting polarity and metabolic resistance.

Pharmacological and Physicochemical Properties

Biological Activity

3-Methyl-5-pyrrolidin-3-yl-1,2-oxazole; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H12ClN3O

- Molecular Weight : 189.65 g/mol

- CAS Number : 1121057-52-0

- IUPAC Name : 3-methyl-5-pyrrolidin-3-yl-1,2-oxazole; hydrochloride

The biological activity of 3-Methyl-5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The oxazole ring system allows for diverse interactions within biological systems, potentially influencing metabolic pathways and cellular signaling.

Molecular Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates or binding irreversibly to active sites.

- Receptor Modulation : It can interact with receptors involved in neurotransmission and cell signaling, potentially affecting physiological responses.

Biological Activity

Research indicates that 3-Methyl-5-pyrrolidin-3-yl-1,2-oxazole; hydrochloride exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of oxazole compounds can demonstrate significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Some oxazole derivatives exhibit IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, indicating potent anticancer properties .

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| CEM (human leukemia) | 3-Methyl derivative | 0.12 - 2.78 |

| MCF-7 (breast cancer) | 5a-b | 15.63 |

| U937 (monocytic leukemia) | Doxorubicin | 10.38 |

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

- Cytotoxicity Studies : A series of experiments evaluated the cytotoxic effects of various oxazole derivatives on cancer cell lines. The results indicated that compounds similar to 3-Methyl-5-pyrrolidin-3-yl-1,2-oxazole showed higher cytotoxicity than traditional chemotherapeutics like doxorubicin .

- Enzyme Inhibition Assays : In vitro assays demonstrated that the compound could selectively inhibit certain carbonic anhydrases (hCA IX and hCA II) at nanomolar concentrations, highlighting its potential as a therapeutic agent in cancer treatment .

Safety and Toxicology

While the biological activities are promising, safety profiles are crucial for potential clinical applications. Preliminary data indicate that the compound causes skin and eye irritation upon contact . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Basic: What are the established synthetic routes for 3-Methyl-5-pyrrolidin-3-yl-1,2-oxazole hydrochloride?

Methodological Answer:

The compound is typically synthesized via cyclization reactions involving hydrazine derivatives and carboxylic acids (or their activated forms, such as esters or acyl chlorides). For example, hydrazine reacts with a substituted carboxylic acid to form a hydrazide intermediate, which undergoes cyclization under controlled thermal or catalytic conditions to yield the oxadiazole ring. The pyrrolidine moiety is introduced either pre- or post-cyclization via alkylation or substitution reactions. The hydrochloride salt is formed during final purification using hydrochloric acid .

Advanced: How can researchers optimize synthesis yield while minimizing side-product formation?

Methodological Answer:

Optimization involves:

- Temperature Control: Gradual heating (e.g., 80–100°C) to avoid decomposition of sensitive intermediates.

- Catalyst Screening: Use of Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to accelerate cyclization.

- Purification Strategies: Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the pure hydrochloride salt.

- Monitoring Reaction Progress: In-line FTIR or HPLC to detect intermediates and adjust conditions in real-time .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm the oxadiazole ring (δ 8.5–9.5 ppm for aromatic protons) and pyrrolidine substituents (δ 1.5–3.0 ppm for aliphatic protons).

- FTIR: Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1250–1300 cm⁻¹ (C-O-C in oxadiazole).

- Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z 190.1).

- Elemental Analysis: Confirmation of C, H, N, and Cl content within ±0.4% of theoretical values .

Advanced: How to resolve discrepancies in crystallographic data for this compound?

Methodological Answer:

- Software Tools: Use SHELXL for refinement and ORTEP-III for visualizing electron density maps. Check for twinning using the R-factor ratio (e.g., Rint > 0.05 indicates potential twinning).

- Data Validation: Cross-reference with the Cambridge Structural Database (CSD) to compare bond lengths/angles.

- Controlled Crystallization: Recrystallize under varied solvents (e.g., methanol vs. acetonitrile) to obtain untwinned crystals .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Air Sensitivity: Store in a desiccator under nitrogen; use a glovebox for weighing.

- Waste Disposal: Segregate halogenated waste for incineration by certified facilities.

- Emergency Measures: Immediate rinsing with water for skin/eye contact; use activated charcoal for accidental ingestion .

Advanced: How to design experiments to assess antimicrobial activity against resistant bacterial strains?

Methodological Answer:

- Assay Design: Perform minimum inhibitory concentration (MIC) tests using broth microdilution (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA) or Escherichia coli (ESBL-producing strains).

- Positive Controls: Compare with ciprofloxacin or vancomycin.

- Data Interpretation: Use time-kill curves to distinguish bactericidal vs. bacteriostatic effects.

- Mechanistic Studies: Combine with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to assess resistance pathways .

Basic: What is the role of the hydrochloride salt in the compound’s physicochemical properties?

Methodological Answer:

The hydrochloride salt improves:

- Solubility: Enhanced aqueous solubility (e.g., ~50 mg/mL in water) for in vitro assays.

- Stability: Reduced hygroscopicity compared to the free base.

- Bioavailability: Facilitates passive diffusion across biological membranes in pharmacokinetic studies .

Advanced: How does the stereochemistry of the pyrrolidine moiety influence biological activity?

Methodological Answer:

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak® IA column) to separate enantiomers.

- Activity Comparison: Test isolated (R)- and (S)-enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors).

- Molecular Docking: Simulate interactions with target proteins (e.g., using AutoDock Vina) to correlate stereochemistry with binding affinity .

Advanced: What strategies can investigate structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Analog Synthesis: Replace the methyl group on the oxadiazole with halogens (e.g., Cl, Br) or electron-withdrawing groups (e.g., NO₂).

- Bioisosteric Replacement: Substitute pyrrolidine with piperidine or morpholine rings.

- Data Analysis: Construct SAR tables comparing substituents vs. IC₅₀ values (example below):

| Substituent | IC₅₀ (μM) | Target Receptor |

|---|---|---|

| -CH₃ | 12.3 | 5-HT₁A |

| -Cl | 8.7 | 5-HT₁A |

| -NO₂ | 23.1 | 5-HT₁A |

Basic: What analytical methods determine the purity of this compound?

Methodological Answer:

- HPLC: Reverse-phase C18 column (mobile phase: 0.1% TFA in water/acetonitrile).

- TLC: Silica gel 60 F₂₅₄ plates (eluent: chloroform/methanol 9:1).

- Melting Point: Sharp range (e.g., 210–212°C) confirms purity.

- Karl Fischer Titration: Quantify residual water (<0.5% w/w) .

Advanced: How to develop a validated HPLC method for trace impurity quantification?

Methodological Answer:

- Column Selection: Use a UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm) for high resolution.

- Method Validation: Assess linearity (R² > 0.995), LOD/LOQ (e.g., 0.1 μg/mL), precision (%RSD < 2%), and recovery (95–105%).

- Forced Degradation: Expose to heat (80°C), UV light, and acidic/alkaline conditions to identify degradation products .

Advanced: How to reconcile conflicting bioassay data across studies?

Methodological Answer:

- Meta-Analysis: Normalize data using Z-scores or fold-change relative to controls.

- Experimental Variables: Control for cell passage number, serum concentration, and incubation time.

- Statistical Tools: Apply ANOVA with post-hoc Tukey tests to identify outliers.

- Replicate Studies: Collaborate with independent labs to validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.